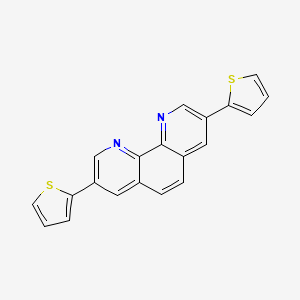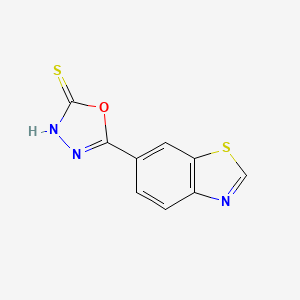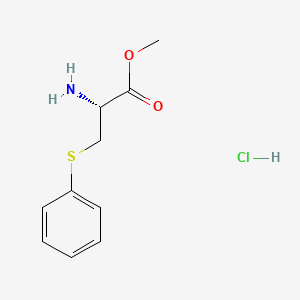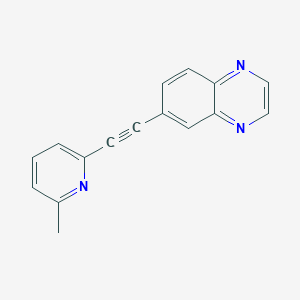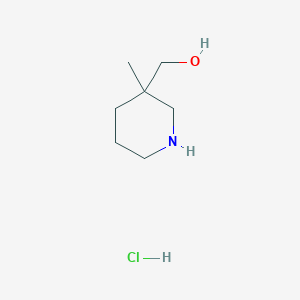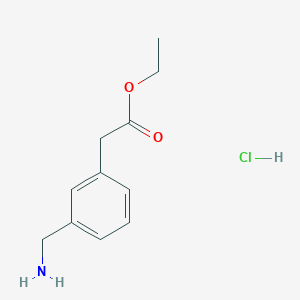
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
概要
説明
“Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 210113-92-1 . It has a linear formula of C11H16ClNO2 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is 1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is 229.71 . The compound is a yellow to brown solid .
科学的研究の応用
Use in Organic Synthesis
- Application : This compound is used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is replaced by a hydrogen atom in an organic compound.
- Method : The process involves the use of a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Use in Antiviral Research
- Application : Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, which can be synthesized from this compound, were investigated for their antiviral properties .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : These compounds were tested against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .
Use in Ester Chemistry
- Application : Esters, including this compound, are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters also have several commercial and synthetic applications .
- Method : Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also be synthesized from trans-esterification reactions .
- Results : Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction .
Use in Acetoacetic Ester Synthesis
- Application : Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The results of this synthesis are not detailed in the source .
Use in the Synthesis of Complex Molecules
- Application : This compound can be used as a building block in the synthesis of complex molecules . It can be used to introduce the 2-(3-(aminomethyl)phenyl)acetate moiety into a larger structure .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The results of this synthesis are not detailed in the source .
Use in the Production of Pharmaceuticals
- Application : This compound can potentially be used in the production of pharmaceuticals . The 2-(3-(aminomethyl)phenyl)acetate moiety could be a part of a drug molecule .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The results of this synthesis are not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
ethyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDONBKEXCYHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740764 | |
| Record name | Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | |
CAS RN |
210113-92-1 | |
| Record name | Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


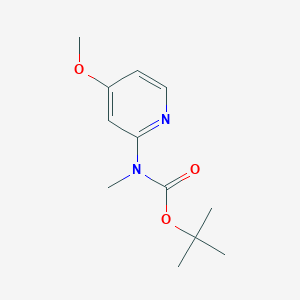
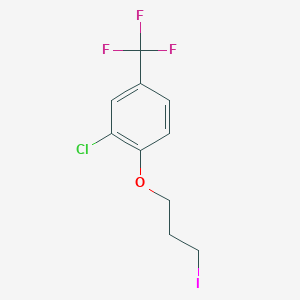
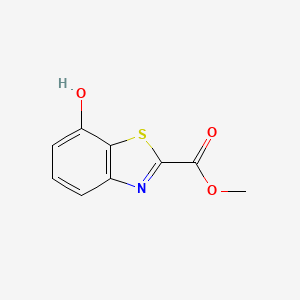
![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)
